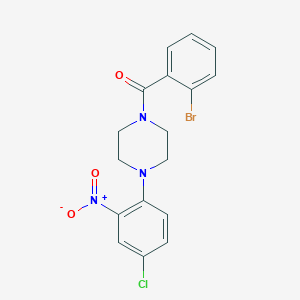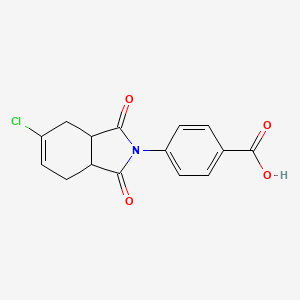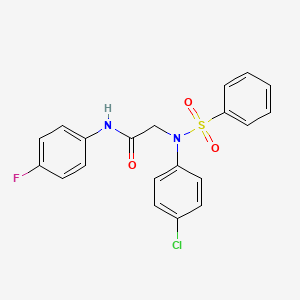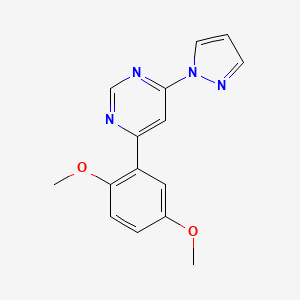![molecular formula C13H18N2O4 B5109484 2-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4-nitrophenol](/img/structure/B5109484.png)
2-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4-nitrophenol, also known as NPC 15669, is a chemical compound that falls under the category of phenols. It has been widely studied for its potential use in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 2-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4-nitrophenol 15669 is not fully understood, but it is believed to involve the modulation of sigma-1 receptors and monoamine oxidase enzymes. The binding of this compound 15669 to sigma-1 receptors has been shown to increase calcium signaling and protein folding, while its inhibitory effect on monoamine oxidase enzymes leads to an increase in the levels of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound 15669 has been shown to have various biochemical and physiological effects, including anxiolytic, antidepressant, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models. This compound 15669 has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4-nitrophenol 15669 in lab experiments is its unique properties, including its high affinity for sigma-1 receptors and its inhibitory effect on monoamine oxidase enzymes. These properties make this compound 15669 a valuable tool in studying the role of these cellular processes in various physiological and pathological conditions. However, one of the limitations of using this compound 15669 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4-nitrophenol 15669, including its potential use in the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Further studies are needed to fully understand the mechanism of action of this compound 15669 and its effects on various cellular processes. Additionally, the development of new synthesis methods and purification techniques could improve the yield and purity of this compound 15669, making it more accessible for scientific research.
Méthodes De Synthèse
2-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4-nitrophenol 15669 can be synthesized through a multi-step process that involves the reaction of 4-nitrophenol with formaldehyde and piperidine. The resulting product is then treated with hydrochloric acid to obtain this compound 15669. The yield of this synthesis method is around 50%, and the purity of the final product can be increased through further purification techniques.
Applications De Recherche Scientifique
2-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4-nitrophenol 15669 has been studied for its potential use in various scientific research applications, including neuroscience, pharmacology, and toxicology. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, protein folding, and mitochondrial function. This compound 15669 has also been shown to have an inhibitory effect on the monoamine oxidase enzyme, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Propriétés
IUPAC Name |
2-[[3-(hydroxymethyl)piperidin-1-yl]methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c16-9-10-2-1-5-14(7-10)8-11-6-12(15(18)19)3-4-13(11)17/h3-4,6,10,16-17H,1-2,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXWIJUULJRYRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)[N+](=O)[O-])O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-(benzylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]methanesulfonamide](/img/structure/B5109402.png)
![1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine](/img/structure/B5109416.png)

![1-ethyl-3-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5109424.png)


![2-ethoxyethyl 2-{[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5109457.png)
![3-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5109464.png)

![5-ethyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5109477.png)


![3-nitro-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide](/img/structure/B5109495.png)
![1-{2-[2-(4-isopropyl-3-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5109502.png)